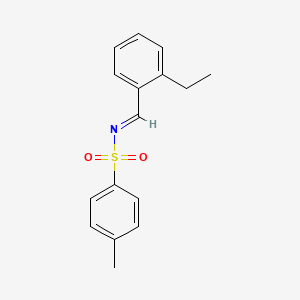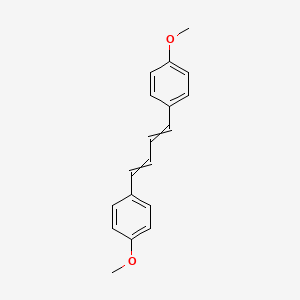
(1E,3E)-1,4-bis(4-methoxyphenyl)buta-1,3-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1E,3E)-1,4-bis(4-methoxyphenyl)buta-1,3-diene is an organic compound with the molecular formula C18H18O2 It is characterized by the presence of two methoxyphenyl groups attached to a butadiene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1E,3E)-1,4-bis(4-methoxyphenyl)buta-1,3-diene can be achieved through several methods. One common approach involves the Wittig-Horner reaction, where allylphosphonate reacts with aromatic aldehydes under specific conditions to yield the desired diene . Another method includes the coupling reaction of allyl bromide with suitable reagents .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(1E,3E)-1,4-bis(4-methoxyphenyl)buta-1,3-diene undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by specific oxidizing agents to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Reagents such as Cl2pyNO and catalysts like [RuVI(tdcpp)O2] are used under controlled conditions.
Reduction: Common reducing agents include hydrogen gas in the presence of palladium on carbon.
Substitution: Reagents like halogens and alcohols are used under electrophilic attack conditions.
Major Products
The major products formed from these reactions include carbonyl compounds, saturated derivatives, and various substituted products depending on the reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(1E,3E)-1,4-bis(4-methoxyphenyl)buta-1,3-diene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activities and interactions with biomolecules.
Wirkmechanismus
The mechanism of action of (1E,3E)-1,4-bis(4-methoxyphenyl)buta-1,3-diene involves its interaction with specific molecular targets and pathways. For instance, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-Buta-1,3-dien-1-ylbenzene: Similar in structure but lacks the methoxy groups.
2-Nitroperchlorobutadiene: A polyhalogenated nitrodiene with different functional groups and reactivity.
Uniqueness
(1E,3E)-1,4-bis(4-methoxyphenyl)buta-1,3-diene is unique due to its specific substitution pattern with methoxy groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
Molekularformel |
C18H18O2 |
|---|---|
Molekulargewicht |
266.3 g/mol |
IUPAC-Name |
1-methoxy-4-[4-(4-methoxyphenyl)buta-1,3-dienyl]benzene |
InChI |
InChI=1S/C18H18O2/c1-19-17-11-7-15(8-12-17)5-3-4-6-16-9-13-18(20-2)14-10-16/h3-14H,1-2H3 |
InChI-Schlüssel |
OTJAKIZOANJRSA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C=CC=CC2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Ethoxycarbonyloxyethyl 6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydrochloride](/img/structure/B13650742.png)
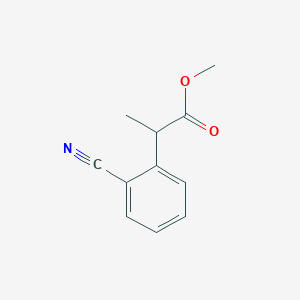

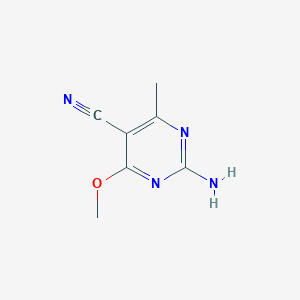
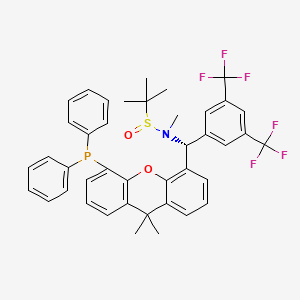
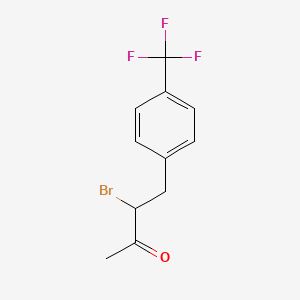
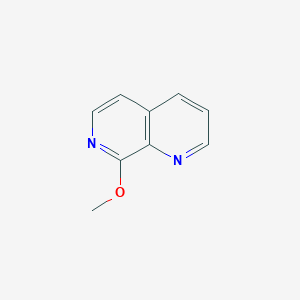
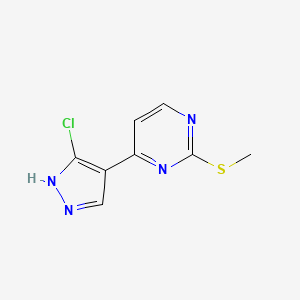
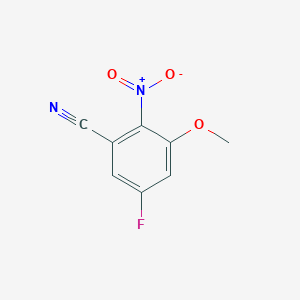
![(2-{[(5-Bromo-2-thienyl)methylene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)acetic acid](/img/structure/B13650795.png)
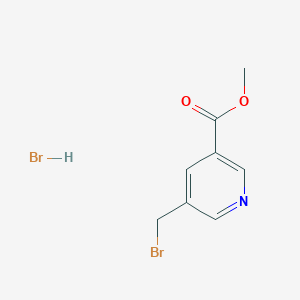
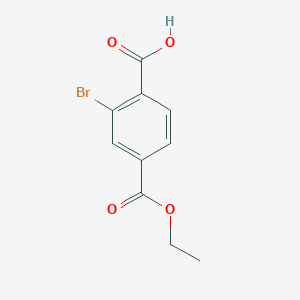
![2'-(9H-Carbazol-9-yl)-[1,1'-biphenyl]-4-amine](/img/structure/B13650821.png)
